molecular formula C20H12BrIN2O B11563614 2-(3-bromophenyl)-N-[(E)-(3-iodophenyl)methylidene]-1,3-benzoxazol-6-amine

2-(3-bromophenyl)-N-[(E)-(3-iodophenyl)methylidene]-1,3-benzoxazol-6-amine

Cat. No.: B11563614
M. Wt: 503.1 g/mol
InChI Key: XWYMGONMSDFQAR-UHFFFAOYSA-N
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Description

(E)-N-[2-(3-BROMOPHENYL)-1,3-BENZOXAZOL-6-YL]-1-(3-IODOPHENYL)METHANIMINE is a complex organic compound characterized by the presence of bromophenyl and iodophenyl groups attached to a benzoxazole core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-N-[2-(3-BROMOPHENYL)-1,3-BENZOXAZOL-6-YL]-1-(3-IODOPHENYL)METHANIMINE typically involves a multi-step process. One common method includes the following steps:

    Formation of Benzoxazole Core: The benzoxazole core can be synthesized through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.

    Bromination and Iodination:

    Formation of Methanimine: The final step involves the condensation of the bromophenyl and iodophenyl benzoxazole derivatives with an appropriate aldehyde under basic conditions to form the methanimine linkage.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to enhance yield and purity. Continuous flow reactors and automated synthesis platforms can also be employed for large-scale production.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanimine linkage, leading to the formation of imine oxides.

    Reduction: Reduction reactions can convert the imine group to an amine, altering the compound’s properties.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the bromophenyl and iodophenyl groups, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Halogenation reagents like N-bromosuccinimide (NBS) and N-iodosuccinimide (NIS) are employed for substitution reactions.

Major Products:

    Oxidation: Imine oxides.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(E)-N-[2-(3-BROMOPHENYL)-1,3-BENZOXAZOL-6-YL]-1-(3-IODOPHENYL)METHANIMINE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of (E)-N-[2-(3-BROMOPHENYL)-1,3-BENZOXAZOL-6-YL]-1-(3-IODOPHENYL)METHANIMINE involves its interaction with molecular targets such as enzymes and receptors. The compound’s bromophenyl and iodophenyl groups can participate in various binding interactions, influencing the activity of the target molecules. The benzoxazole core may also play a role in stabilizing the compound’s binding to its targets.

Comparison with Similar Compounds

  • (E)-N-[2-(3-BROMOPHENYL)-1,3-BENZOXAZOL-6-YL]-1-(4-IODOPHENYL)METHANIMINE
  • (E)-N-[2-(4-BROMOPHENYL)-1,3-BENZOXAZOL-6-YL]-1-(3-IODOPHENYL)METHANIMINE

Comparison:

  • Structural Differences: The position of the bromine and iodine atoms on the phenyl rings can vary, leading to differences in reactivity and binding properties.
  • Unique Features: (E)-N-[2-(3-BROMOPHENYL)-1,3-BENZOXAZOL-6-YL]-1-(3-IODOPHENYL)METHANIMINE is unique due to its specific substitution pattern, which may confer distinct electronic and steric properties compared to similar compounds.

Properties

Molecular Formula

C20H12BrIN2O

Molecular Weight

503.1 g/mol

IUPAC Name

N-[2-(3-bromophenyl)-1,3-benzoxazol-6-yl]-1-(3-iodophenyl)methanimine

InChI

InChI=1S/C20H12BrIN2O/c21-15-5-2-4-14(10-15)20-24-18-8-7-17(11-19(18)25-20)23-12-13-3-1-6-16(22)9-13/h1-12H

InChI Key

XWYMGONMSDFQAR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)I)C=NC2=CC3=C(C=C2)N=C(O3)C4=CC(=CC=C4)Br

Origin of Product

United States

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